2-(1H-1,2,3-Triazol-5-yl)piperidine
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Overview
Description
2-(1H-1,2,3-Triazol-5-yl)piperidine is a heterocyclic compound that features a triazole ring fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-Triazol-5-yl)piperidine typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an organic azide with an alkyne to form the triazole ring. The reaction is often catalyzed by copper (CuAAC), which allows for regioselective synthesis under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method enhances the efficiency and safety of the reaction by providing better control over reaction parameters and reducing the risk of handling hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-1,2,3-Triazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, polar aprotic solvents
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
2-(1H-1,2,3-Triazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also modulates various signaling pathways, including the NF-kB inflammatory pathway, which is involved in immune response and inflammation .
Comparison with Similar Compounds
- 2-(1H-1,2,4-Triazol-5-yl)piperidine
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives
Comparison: 2-(1H-1,2,3-Triazol-5-yl)piperidine is unique due to its specific triazole ring structure, which imparts distinct biological activities compared to its isomers and other triazole derivatives. The 1,2,3-triazole ring is more stable and exhibits different reactivity patterns compared to the 1,2,4-triazole ring .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)piperidine |
InChI |
InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11) |
InChI Key |
QCSAOTFVFGNMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NNN=C2 |
Origin of Product |
United States |
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